4-(2-Bromoethylidene)oxane CAS 21378-20-1 properties
This guide details the chemical identity, synthesis, and application of 4-(2-Bromoethylidene)oxane (CAS 21378-20-1), a specialized heterocyclic building block used in medicinal chemistry to introduce the tetrahydropyran...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and application of 4-(2-Bromoethylidene)oxane (CAS 21378-20-1), a specialized heterocyclic building block used in medicinal chemistry to introduce the tetrahydropyran (THP) moiety via a rigid ethylidene spacer.[1]
Strategic Integration of Tetrahydropyran Motifs in Drug Discovery
Executive Summary
4-(2-Bromoethylidene)oxane is a high-value electrophilic building block designed for the late-stage functionalization of pharmaceutical intermediates.[1] It serves as a critical "linker module," allowing researchers to append a tetrahydropyran (THP) ring—a privileged scaffold known for improving aqueous solubility and metabolic stability compared to carbocyclic analogs—to nucleophilic cores (amines, thiols, phenoxides).
Unlike flexible alkyl linkers, the ethylidene spacer (=CH–CH₂–) introduces conformational rigidity, locking the THP ring in a specific vector relative to the pharmacophore. This guide outlines the "Gold Standard" synthesis, physicochemical profile, and handling protocols to ensure high-fidelity application in lead optimization.
Chemical Identity & Structural Analysis
Property
Specification
IUPAC Name
4-(2-Bromoethylidene)tetrahydropyran
Molecular Formula
C₇H₁₁BrO
Molecular Weight
191.07 g/mol
SMILES
BrCC=C1CCOCC1
Structure Type
Allylic Bromide / Exocyclic Alkene
Stereochemistry
Generally isolated as a mixture of E/Z isomers, though the symmetry of the THP ring often renders this irrelevant unless the ring is substituted.[1]
Structural Utility[1][2][3][4]
Allylic Reactivity: The bromine atom is located at the allylic position relative to the exocyclic double bond, making it highly reactive toward Sₙ2 displacement by nucleophiles.
THP Lipophilicity Modulation: The ether oxygen in the ring lowers LogP (approx. 1–1.5 units lower than cyclohexane), enhancing the water solubility of the final drug candidate.
Metabolic Blocking: The quaternary carbon at the 4-position (sp² hybridized in the linker) prevents oxidative metabolism (e.g., hydroxylation) often seen at the 4-position of piperidines or cyclohexanes.[1]
Physicochemical Properties
Parameter
Value (Experimental/Predicted)
Boiling Point
225–230 °C (at 760 mmHg)
Density
1.38 ± 0.06 g/cm³
Flash Point
>110 °C
Refractive Index
1.512
Solubility
Soluble in DCM, THF, DMF, Toluene; Insoluble in water.[1][2]
Stability
Moisture sensitive; prone to hydrolysis and polymerization if stored improperly.
Synthesis & Manufacturing
Direct alkylation to form this motif is difficult. The industry-standard protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by reduction and bromination.[1] This 3-step sequence avoids the instability issues associated with direct Wittig ylides bearing leaving groups.[1]
Step-by-Step Protocol
Step 1: Olefination (HWE Reaction)
Reagents: 4-Tetrahydropyranone, Triethyl phosphonoacetate, NaH (60% dispersion).[1]
Solvent: THF (anhydrous).
Procedure:
Suspend NaH (1.2 equiv) in THF at 0°C.
Dropwise add Triethyl phosphonoacetate (1.2 equiv). Stir until gas evolution ceases (formation of phosphonate carbanion).
Add 4-Tetrahydropyranone (1.0 equiv).[1] Warm to RT and stir for 4–6 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3]
Add PPh₃ (1.1 equiv) portion-wise at 0°C. The reaction is rapid.
Purification: Filter through a silica plug to remove Triphenylphosphine oxide (TPPO).
Product:4-(2-Bromoethylidene)oxane .
Synthesis Workflow Diagram
Figure 1: The stepwise conversion of 4-tetrahydropyranone to the target allylic bromide via HWE olefination and Appel bromination.[1][4][3][2][5][6][7][8][9]
Reactivity Profile & Applications
Mechanism of Action: Allylic Substitution
The compound acts as a potent electrophile. The bromine is activated by the adjacent double bond, facilitating Sₙ2 reactions with amines, phenoxides, and thiols.[1]
Reaction with Amines: Forms tertiary amines useful in CNS drug design (e.g., modifying piperazine pharmacophores).
Reaction with Thiols: Generates stable thioethers.
Caution: Due to the allylic nature, Sₙ2' (prime) attack is possible if sterically hindered nucleophiles are used, though the primary bromide position is kinetically favored.
Medicinal Chemistry Applications
Solubility Enhancement: Replacing a cyclohexyl-ethyl group with a THP-ethylidene group typically increases solubility by 10–50 fold due to the ether oxygen's H-bond accepting capability.[1]
Rigidification: The double bond restricts the rotation of the ethyl chain, reducing the entropic penalty upon binding to a protein target.
Reactivity Workflow Diagram
Figure 2: General reactivity mechanism showing the Sₙ2 displacement of the bromide by a nucleophile.[1]
Handling & Safety (MSDS Summary)
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Lachrymator: Like many allylic bromides, this compound can induce tearing. Handle only in a fume hood.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and moisture. Darkening of the oil indicates decomposition (HBr release).
Disposal: Quench excess reagent with aqueous sodium bisulfite or amine solution before disposal into halogenated waste streams.
References
Preparation of 4-substituted tetrahydropyrans
Source: Maryanoff, B. E., & Reitz, A. B. (1989).[10] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927.
Context: Foundational review for the HWE reaction used in Step 1.
Appel Reaction Protocols
Source: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801–811.
Context: Mechanism for Step 3 (Alcohol to Bromide conversion).
Tetrahydropyran in Medicinal Chemistry
Source: Wuitschik, G., et al. (2010).[3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 49(48), 8993-8995.[1]
Context: Discusses the comparative utility of ether-containing rings (THP, Oxetane)
Supplier Data & Safety
Source: AA Blocks / GuideChem Product Entries for CAS 21378-20-1.[1]
Context: Verification of physical properties and commercial availability.
2-Bromoethylidene Substituted Oxane Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals
<-3a--22_2-bromoethylidene_substituted_oxane_derivatives_an_in-depth_technical_guide_for_researchers_and_drug_development_professionals_22_> Abstract The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal...
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of a 2-bromoethylidene substituent provides a versatile synthetic handle for further molecular elaboration, opening avenues for the creation of novel chemical entities with diverse biological activities. This guide offers a comprehensive technical overview of the synthesis, reactivity, and potential applications of 2-bromoethylidene substituted oxane derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Strategic Importance of the 2-Bromoethylidene Oxane Moiety
The fusion of an oxane core with a bromo-substituted exocyclic double bond creates a molecule of significant synthetic potential. The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[3] The 2-bromoethylidene group, a vinyl bromide, is a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination makes 2-bromoethylidene substituted oxanes attractive building blocks in the design and synthesis of complex molecules for drug discovery.[4][5][6]
The strategic value of this scaffold lies in its capacity for diversification. The vinyl bromide can be readily transformed through a host of modern cross-coupling reactions, allowing for the introduction of a wide array of substituents. This enables the systematic exploration of the chemical space around the oxane core to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthetic Strategies for 2-Bromoethylidene Oxanes
The construction of the 2-bromoethylidene moiety on an oxane ring is a critical step that dictates the overall efficiency of any synthetic endeavor. The choice of synthetic route is often governed by the availability of starting materials, desired stereochemistry (E/Z isomerism) of the double bond, and scalability. The Wittig and Horner-Wadsworth-Emmons reactions are two of the most powerful and widely employed methods for olefination.[7][8]
The Wittig Reaction: A Classic Approach
The Wittig reaction utilizes a phosphonium ylide to convert a ketone or aldehyde into an alkene.[7][9] In the context of our target molecule, this involves the reaction of a suitable oxane-2-one (lactone) or a protected 2-formyloxane with a bromo-substituted ylide.
Causality of Experimental Choices:
Ylide Generation: The ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[10] The choice of base is critical; it must be strong enough to deprotonate the phosphonium salt without reacting with other functional groups in the molecule.
Solvent: Anhydrous and aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.
Temperature: Ylide formation is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and prevent side reactions. The subsequent reaction with the carbonyl compound can then be allowed to warm to room temperature.
Experimental Protocol: Wittig Olefination
Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add bromoethyl acetate (1.0 eq) and heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt.
Ylide Generation and Olefination: Suspend the phosphonium salt (1.2 eq) in anhydrous THF (10 mL/mmol) in a flame-dried flask under an inert atmosphere and cool to 0 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C. Cool the mixture to -78 °C and add a solution of the oxane-derived ketone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 2-bromoethylidene substituted oxane.
The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced Control and Purity
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion.[8][11] This method often provides better stereoselectivity (typically favoring the E-alkene) and easier purification, as the phosphate byproduct is water-soluble.[12][13]
Causality of Experimental Choices:
Phosphonate Reagent: A key advantage of the HWE reaction is the ability to tune the electronic properties of the phosphonate to influence the stereochemical outcome.
Base Selection: Weaker bases, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), are often sufficient to deprotonate the phosphonate, making the reaction tolerant of a wider range of functional groups compared to the Wittig reaction.[13]
Reaction Conditions: The reaction is typically run in aprotic solvents like THF or dimethoxyethane (DME).
Phosphonate Synthesis (Arbuzov Reaction): In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.2 eq) and dibromoethane (1.0 eq). Heat the mixture at 120-130 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, allow the mixture to cool and remove the excess volatile materials under reduced pressure to obtain the crude diethyl (2-bromoethyl)phosphonate, which can often be used without further purification.
Olefination: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the diethyl (2-bromoethyl)phosphonate (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Cool the reaction mixture back to 0 °C and add a solution of the oxane-derived ketone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired 2-bromoethylidene oxane.
Table 1: Comparison of Wittig and HWE Reactions for 2-Bromoethylidene Oxane Synthesis
Feature
Wittig Reaction
Horner-Wadsworth-Emmons (HWE) Reaction
Reagent
Phosphonium Ylide
Phosphonate Carbanion
Byproduct
Triphenylphosphine oxide (often difficult to remove)
Water-soluble phosphate ester (easy to remove)
Stereoselectivity
Generally less selective, mixture of E/Z isomers
Generally high E-selectivity
Reactivity
Highly reactive ylides
More nucleophilic, less basic carbanions
Base
Strong bases required (e.g., n-BuLi, NaHMDS)
Weaker bases can be used (e.g., NaH, K-OtBu)
Chemical Reactivity and Functionalization
The 2-bromoethylidene group is a versatile functional handle that opens the door to a wide range of subsequent chemical transformations. The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction involves the reaction of a vinyl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[14][15] This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the exocyclic position.[16]
Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of the 2-bromoethylidene oxane (1.0 eq), the corresponding boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., a 3:1 mixture of DME and water), add a base such as sodium carbonate (2.0 eq).
Degas the mixture by bubbling argon through it for 15-20 minutes.
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[17][18][19] This reaction is invaluable for the synthesis of enyne-containing molecules, which are themselves versatile synthetic intermediates.[20][21]
Experimental Protocol: Sonogashira Coupling
In a Schlenk flask, dissolve the 2-bromoethylidene oxane (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI) (0.06 eq) in a suitable solvent such as THF or DMF.
Add a base, typically a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also acts as a solvent.
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).
Filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate and purify the residue by flash column chromatography.
Nucleophilic Substitution Reactions
While vinyl bromides are generally less reactive towards nucleophilic substitution than alkyl halides, under certain conditions, displacement of the bromide can be achieved.[22][23] This can provide access to a range of heteroatom-substituted derivatives. For instance, reaction with alkoxides or thiolates can introduce new ether or thioether linkages. These reactions often require elevated temperatures or the use of a catalyst.[24][25][26]
Visualization of Synthetic Pathways
Visualizing the synthetic logic is crucial for planning and execution. The following diagrams, rendered in DOT language, illustrate the key synthetic transformations discussed.
Caption: Synthetic routes to and functionalization of 2-bromoethylidene oxanes.
Applications in Drug Discovery and Medicinal Chemistry
The 2-bromoethylidene substituted oxane scaffold is a gateway to a diverse range of molecular architectures with potential therapeutic applications. The ability to rapidly generate analogues through the functionalization of the vinyl bromide is a significant asset in lead optimization campaigns.
Anticancer Agents: Many natural products and synthetic compounds containing the oxane moiety exhibit potent anticancer activity.[1] The functionalization of the 2-bromoethylidene group can be used to introduce pharmacophores known to interact with cancer-related targets.
Antimicrobial Agents: Heterocyclic compounds are a rich source of antimicrobial agents.[27] The diverse substituents that can be introduced via cross-coupling reactions allow for the exploration of new interactions with bacterial or fungal targets.
Neurological Disorders: The oxane core is present in molecules targeting the central nervous system. The modular nature of the synthesis of 2-bromoethylidene oxane derivatives allows for the fine-tuning of properties such as lipophilicity, which is crucial for blood-brain barrier penetration.
Conclusion
2-Bromoethylidene substituted oxane derivatives represent a class of molecules with significant untapped potential in medicinal chemistry and drug discovery. The synthetic methodologies outlined in this guide, particularly the Horner-Wadsworth-Emmons reaction for the stereoselective construction of the core scaffold and the subsequent palladium-catalyzed cross-coupling reactions for diversification, provide a robust platform for the generation of novel chemical entities. The inherent versatility of this scaffold, coupled with the favorable properties often associated with the oxane ring, makes it an attractive starting point for the development of new therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers in this exciting and promising area of chemical science.
References
ResearchGate. (n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.
Digital Commons @ UConn. (n.d.). Synthesis of 2-alkylidene oxetanes and substituted tetrahydrofurans.
Wikipedia. (2024). Wittig reaction.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
YouTube. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH.
ResearchGate. (2024, December 23). Heterocyclic Compounds: A Study of its Biological Activity.
Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions.
Semantic Scholar. (2023, September 7). Oxetanes in Drug Discovery Campaigns.
YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes.
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
PubMed Central. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings.
Journal of the American Chemical Society. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
ACS Publications. (n.d.). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling) | The Journal of Organic Chemistry.
A Senior Application Scientist's Guide to 4-(2-Bromoethyl)tetrahydropyran and 4-(2-Bromoethylidene)oxane: A Comparative Analysis for Drug Discovery Professionals
Abstract The tetrahydropyran (THP), or oxane, scaffold is a privileged structure in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2] Two functionalized THP bui...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tetrahydropyran (THP), or oxane, scaffold is a privileged structure in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2] Two functionalized THP building blocks, 4-(2-bromoethyl)tetrahydropyran and 4-(2-bromoethylidene)oxane, offer distinct synthetic opportunities despite their superficial similarity. This technical guide provides an in-depth comparative analysis of these two reagents, moving beyond their structures to dissect the profound impact of a single double bond on their synthesis, chemical reactivity, and strategic application in drug discovery. We will explore the causality behind their respective synthetic pathways, detail their divergent reactive profiles, and provide field-proven insights into their optimal use for constructing novel molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks with precision and strategic foresight.
The Tetrahydropyran Scaffold: A Cornerstone of Modern Medicinal Chemistry
The six-membered saturated oxygen-containing heterocycle, tetrahydropyran (also known as oxane), is a recurring motif in a vast array of natural products and synthetic drugs.[2] Its prevalence is not accidental. The THP ring serves as a versatile non-planar, polar, and metabolically stable bioisostere for commonly used groups like cyclohexyl or phenyl rings. Its oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and modulating interactions with biological targets, thereby favorably influencing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The strategic incorporation of functionalized THP building blocks is, therefore, a key tactic in the medicinal chemist's arsenal for optimizing lead compounds.
Physicochemical Profile and Structural Elucidation
The fundamental difference between the two molecules lies in the side chain attached at the 4-position of the tetrahydropyran ring. 4-(2-Bromoethyl)tetrahydropyran possesses a saturated ethyl bromide chain, allowing for significant conformational flexibility. In contrast, 4-(2-bromoethylidene)oxane features a rigid exocyclic double bond, which locks the geometry of the side chain. This seemingly minor structural variance—saturation versus unsaturation—is the root of their dramatically different chemical behaviors.
The distinct structures of these compounds necessitate entirely different synthetic approaches. The choice of synthesis is not arbitrary; it is dictated by the target functionality.
Synthesis of 4-(2-bromoethyl)tetrahydropyran: The Saturated Alkyl Halide
The strategic goal for synthesizing 4-(2-bromoethyl)tetrahydropyran is the creation of a primary alcohol, which can then be readily converted to the corresponding primary alkyl bromide. A robust and efficient method involves the anti-Markovnikov hydration of a commercially available starting material.
Causality of Experimental Choice: The hydroboration-oxidation reaction is the premier choice for converting a terminal alkene to a primary alcohol.[9] It proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond, which is precisely what is required to generate the desired 2-(tetrahydropyran-4-yl)ethanol intermediate.[10][11] Subsequent bromination, for instance via an Appel reaction or by converting the alcohol to a sulfonate ester followed by Sₙ2 displacement with a bromide salt, is a high-yielding and reliable transformation.[7]
Caption: Synthetic workflow for 4-(2-bromoethyl)tetrahydropyran.
Experimental Protocol: Synthesis of 4-(2-bromoethyl)tetrahydropyran
Hydroboration-Oxidation: To a dry, nitrogen-flushed flask containing 4-vinyltetrahydropyran in anhydrous THF at 0°C, add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the mixture back to 0°C and slowly add aqueous sodium hydroxide (3M), followed by the dropwise addition of 30% hydrogen peroxide, ensuring the internal temperature does not exceed 25°C. Stir for 3 hours at room temperature.
Workup and Isolation: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(tetrahydropyran-4-yl)ethanol.
Bromination (Appel Reaction): Dissolve the crude alcohol and triphenylphosphine in anhydrous dichloromethane. Cool the solution to 0°C and add carbon tetrabromide portion-wise. Allow the reaction to stir at room temperature overnight.
Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to afford pure 4-(2-bromoethyl)tetrahydropyran.
Synthesis of 4-(2-bromoethylidene)oxane: The Vinylic Halide
To construct the exocyclic double bond characteristic of 4-(2-bromoethylidene)oxane, a carbon-carbon bond-forming reaction that converts a ketone to an alkene is required. The Wittig reaction is the quintessential method for this transformation.[12][13]
Causality of Experimental Choice: The Wittig reaction provides unambiguous control over the location of the newly formed double bond.[14] It involves the reaction of a phosphorus ylide with an aldehyde or ketone.[15] For this synthesis, tetrahydropyran-4-one serves as the ketone component. The necessary ylide is generated by treating a suitable phosphonium salt, such as (bromomethyl)triphenylphosphonium bromide, with a strong base to deprotonate the carbon adjacent to the phosphorus atom. The resulting nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, ultimately forming the alkene and the highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[12]
Caption: Synthetic workflow for 4-(2-bromoethylidene)oxane via the Wittig reaction.
Experimental Protocol: Synthesis of 4-(2-bromoethylidene)oxane
Ylide Formation: Suspend (bromomethyl)triphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere. Cool the suspension to -78°C and add n-butyllithium (n-BuLi) dropwise. Allow the resulting dark red solution to stir at this temperature for 1 hour to ensure complete formation of the ylide.
Wittig Reaction: To the cold ylide solution, add a solution of tetrahydropyran-4-one in anhydrous THF dropwise. Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents and can be partially removed by filtration after concentrating the organic phase and triturating with a solvent like hexane or a hexane/ether mixture. Further purification by column chromatography on silica gel will yield the desired 4-(2-bromoethylidene)oxane.
The Core Divergence: A Comparative Analysis of Chemical Reactivity
The structural dichotomy between a saturated alkyl halide and a vinylic halide gives rise to fundamentally different reactivity profiles, which in turn dictates their utility in drug discovery campaigns.
Caption: Logical diagram of the divergent reactivity of the two title compounds.
The Workhorse Nucleophilic Substitution of 4-(2-bromoethyl)tetrahydropyran
As a primary alkyl bromide, the dominant reaction pathway for this molecule is nucleophilic substitution, primarily through an Sₙ2 mechanism.[6] The carbon atom bonded to the bromine is highly electrophilic and sterically accessible, making it an excellent substrate for attack by a wide range of nucleophiles (amines, alcohols, thiols, carbanions, etc.).
This predictable reactivity makes it an ideal building block for introducing the 2-(tetrahydropyran-4-yl)ethyl moiety onto a parent molecule. It serves as a reliable electrophilic coupling partner for elongating chains, adding flexible linkers, or installing a scaffold known to improve pharmacokinetic properties.[6]
The Versatile Reactivity of 4-(2-bromoethylidene)oxane
4-(2-bromoethylidene)oxane is a significantly more versatile, multi-faceted reagent due to its two distinct reactive sites.[1]
The Vinylic Bromide: Unlike its saturated counterpart, the C(sp²)-Br bond is much stronger and resistant to standard Sₙ2 displacement. However, it is an excellent handle for powerful modern synthetic methods, namely palladium-catalyzed cross-coupling reactions. This opens the door to Suzuki (boronic acids), Heck (alkenes), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines), and other coupling reactions, allowing for the direct formation of C-C, C-N, and C-O bonds at this position.
The Exocyclic Alkene: The double bond itself is a functional group that can undergo a host of reactions, most notably electrophilic additions (e.g., halogenation, hydrohalogenation, epoxidation).
This dual functionality allows for sequential and orthogonal reaction strategies. One could first perform a cross-coupling reaction at the vinylic bromide and then, in a subsequent step, functionalize the double bond, or vice-versa. This capacity for multi-stage, controlled elaboration makes it a powerful linchpin for building complex molecular architectures and generating diverse chemical libraries for screening.[1]
Strategic Applications in Drug Discovery and Development
The choice between these two building blocks is a strategic one, guided by the specific goals of the drug discovery program.
Use Case for 4-(2-bromoethyl)tetrahydropyran: This reagent is selected when the objective is the straightforward, reliable installation of a flexible, saturated 2-(tetrahydropyran-4-yl)ethyl group. It is the tool of choice for structure-activity relationship (SAR) studies where chemists want to probe the effect of adding a polar, metabolically stable, flexible side chain to a core scaffold. Its utility lies in its predictability and singular mode of reactivity.
Use Case for 4-(2-bromoethylidene)oxane: This building block is employed when the goal is to create more rigid structures or to serve as a central hub for diversification. The planarity of the double bond introduces conformational constraint, which can be beneficial for optimizing binding affinity. Its true power lies in its role as a versatile intermediate for library synthesis.[1] A drug discovery team can purchase or synthesize this single intermediate and, through various parallel cross-coupling and addition reactions, rapidly generate dozens or hundreds of unique analogues for high-throughput screening.
Conclusion
While separated by only two hydrogen atoms and a single pi bond, 4-(2-bromoethyl)tetrahydropyran and 4-(2-bromoethylidene)oxane are worlds apart in their synthetic utility. The former is a specific tool for a specific job: the clean introduction of a saturated side chain via nucleophilic substitution. The latter is a versatile platform for innovation, offering multiple, orthogonal reactive handles for the construction of complex and diverse molecular libraries. Understanding these core differences in synthesis, reactivity, and strategic application empowers the medicinal chemist to make informed decisions, accelerating the journey from a simple building block to a potential therapeutic candidate.
References
PubChem. 4-(2-bromoethylidene)oxane (C7H11BrO). National Center for Biotechnology Information. Available from: [Link]
MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link]
University of Toronto. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]
University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link]
Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Available from: [Link]
ChemEurope.com. Hydroboration-oxidation reaction. Available from: [Link]
Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]
U.S. Environmental Protection Agency. 2H-Pyran, 2-(2-bromoethoxy)tetrahydro- - Substance Details - SRS. Available from: [Link]
Royal Society of Chemistry. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. Available from: [Link]
Wikipedia. Tetrahydropyran. Available from: [Link]
Master Organic Chemistry. Hydroboration Oxidation of Alkenes. Available from: [Link]
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
Wikipedia. Hydroboration–oxidation reaction. Available from: [Link]
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link]
University of California, Irvine. 9. Hydroboration-Oxidation of Alkenes. Available from: [Link]
PubChem. 4-(Bromomethyl)oxane. National Center for Biotechnology Information. Available from: [Link]
YouTube. Hydroboration - Oxidation Reaction Mechanism. The Organic Chemistry Tutor. Available from: [Link]
Technical Guide: 4-Substituted Tetrahydropyran Building Blocks for Drug Discovery
Executive Summary Tetrahydropyran (THP) , specifically functionalized at the 4-position, has emerged as a "privileged scaffold" in modern medicinal chemistry. Acting as a superior bioisostere to cyclohexane, the 4-substi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tetrahydropyran (THP) , specifically functionalized at the 4-position, has emerged as a "privileged scaffold" in modern medicinal chemistry. Acting as a superior bioisostere to cyclohexane, the 4-substituted THP motif offers a strategic solution to the "molecular obesity" crisis—the tendency of drug candidates to become increasingly lipophilic and insoluble.
This guide provides a technical deep-dive into the structural, physicochemical, and synthetic utility of 4-substituted THP building blocks. It is designed for medicinal chemists seeking to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) while mitigating metabolic liabilities.
The Bioisosteric Switch: Cyclohexane vs. Tetrahydropyran
The substitution of a cyclohexane ring with a tetrahydropyran (THP) ring is a high-impact strategy in Lead Optimization.[1] While both rings adopt a stable chair conformation, the introduction of the ether oxygen at position 1 fundamentally alters the electronic and solvation landscape of the molecule.
Can engage specific residues (e.g., Lys, Arg) or water bridges.
Metabolic Stability
Prone to CYP450 oxidation (CH-activation)
Enhanced stability
The ether oxygen deactivates adjacent C-H bonds toward radical abstraction.
Conformation
Chair (flexible)
Chair (rigidified)
The C-O bond length (1.43 Å) vs C-C (1.54 Å) slightly flattens the ring, altering vector alignment.
The "Polarity Trick" in ADME
Replacing a CH₂ with an O atom reduces the LogD without significantly changing the molecular volume. This leads to an increase in Lipophilic Ligand Efficiency (LLE) , defined as:
A 4-substituted THP often maintains the hydrophobic contacts of a cyclohexane (via the C3/C5 carbons) while presenting a solvent-exposed polar face (the oxygen), effectively "hiding" lipophilicity from the metabolic machinery while maintaining binding affinity.
Synthetic Methodologies
Accessing 4-substituted THPs relies on two primary strategies: Functionalization of the pre-formed ring (using commercially available ketone precursors) or De novo ring construction .
Pathway A: Reductive Amination (The "Workhorse" Reaction)
The most common route to 4-amino-THP scaffolds (seen in drugs like Gilteritinib ) is the reductive amination of tetrahydro-4H-pyran-4-one.
Mechanism: Formation of an iminium ion followed by hydride delivery.
Critical Control: The choice of reducing agent determines the chemoselectivity.
NaBH₃CN: Older method, toxic cyanides, requires pH control (pH 5-6).
Ti(OiPr)₄ / NaBH₄: Essential for sterically hindered amines.
Pathway B: The Prins Cyclization (De Novo Synthesis)
For 4-hydroxy-THP or 4-halo-THP derivatives, the acid-catalyzed condensation of homoallylic alcohols with aldehydes is superior. This method builds the ring and installs the 4-substituent simultaneously.[2]
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing key THP building blocks.
Figure 1: Divergent synthetic pathways from the commercially available Tetrahydro-4H-pyran-4-one precursor.
Case Studies in Drug Discovery
Gilteritinib (Xospata) - FLT3/AXL Inhibitor
Context: Used for Acute Myeloid Leukemia (AML).[1]
The THP Role: The 4-amino-THP moiety acts as a solvent-exposed solubilizing group.
Outcome: The THP ring breaks the planarity of the pyrazine core, improving solubility and reducing crystal packing energy, which enhances oral bioavailability.
IRAK4 Inhibitors (AstraZeneca)
The Problem: A cyclopentyl-based lead compound suffered from high metabolic clearance (
cells).
The Solution: Replacement of the cyclopentyl ring with a 4-substituted tetrahydropyran.
Mechanistic Insight: The THP oxygen formed a hydrogen bond with Lys213 and a lipophilic stacking interaction with Tyr262 .[1]
Result: 5-fold reduction in metabolic clearance and improved selectivity.
Experimental Protocols
Protocol 4.1: Standardized Reductive Amination for 4-Amino-THP
Use this protocol to install the THP motif onto an amine-bearing scaffold or to attach a primary amine to the THP core.
Reagents:
Tetrahydro-4H-pyran-4-one (1.0 equiv)
Amine substrate (R-NH₂) (1.0 - 1.2 equiv)
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
Acetic acid (glacial, 1-2 equiv)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Step-by-Step Methodology:
Imine Formation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the amine and tetrahydro-4H-pyran-4-one in DCM (0.1 M concentration).
Acid Catalysis: Add glacial acetic acid. Note: This protonates the ketone oxygen, facilitating nucleophilic attack. Stir at room temperature for 30–60 minutes.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Why STAB? Unlike NaBH₄, STAB is less basic and won't reduce the ketone before the imine is formed.
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).
Quench & Workup: Quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
If the reaction stalls at the imine stage, add 0.5 equiv of Ti(OiPr)₄ at Step 1.
If dialkylation is observed (for primary amines), switch to using the amine in excess (3-5 equiv) or use the reductive amination of the corresponding nitrile.
Stereochemical Considerations: The Axial vs. Equatorial Debate
Unlike cyclohexane, where bulky groups almost exclusively prefer the equatorial position (
-value dominance), 4-substituted THPs exhibit subtler preferences due to the anomeric effect (though less pronounced at C4) and dipole-dipole interactions across the ring.
General Rule: For simple alkyl/aryl substituents at C4, the equatorial conformer is thermodynamically favored.
Dipolar Substituents: If the substituent is highly polar (e.g., -F, -OH), electrostatic repulsion with the ring oxygen lone pairs can destabilize the axial conformer more than predicted by sterics alone.
Figure 2: SAR Decision Tree for implementing THP bioisosteres.
References
PharmaBlock Whitepaper. Tetrahydropyrans in Drug Discovery. (2020).[3][4]
Meanwell, N. A. Bioisosteres for Drug Hunters: Part 1. Drug Hunter (2025).[5]
Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC (2020).
BenchChem Protocols. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. (2025).[5][6]
Organic Chemistry Portal. Tetrahydropyran Synthesis and Reactions.
Strategic Sourcing & Technical Validation: 4-(2-Bromoethylidene)oxane
This guide serves as a technical whitepaper for researchers and procurement specialists navigating the sourcing and validation of 4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydropyran). Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper for researchers and procurement specialists navigating the sourcing and validation of 4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydropyran).
Executive Summary
4-(2-Bromoethylidene)oxane is a specialized allylic bromide intermediate used to introduce the tetrahydropyran (THP) moiety into pharmaceutical scaffolds via nucleophilic substitution or metal-catalyzed cross-coupling.
Critical Procurement Warning: This compound is frequently confused with its saturated analog, 4-(2-Bromoethyl)tetrahydropyran (CAS 4677-20-7) . The "ethylidene" suffix denotes an exocyclic double bond (
), rendering the molecule significantly more reactive and less stable than the saturated "ethyl" variant.
Due to the high reactivity of allylic bromides (susceptibility to hydrolysis and polymerization), "off-the-shelf" commercial stock is often degraded. This guide recommends a Precursor-First Strategy : sourcing the stable alcohol intermediate or validating the bromide via rigorous QC immediately upon receipt.
For scale-up (>10g) or GMP requirements, purchasing the stable alcohol precursor and performing the final bromination in-house is the industry gold standard for quality assurance.
Precursor Name
CAS Number
Stability
Conversion Method
4-(2-Hydroxyethylidene)tetrahydropyran
134560-64-4 (Generic)
High
or (Appel Rxn)
Ethyl (tetrahydropyran-4-ylidene)acetate
130312-00-4
Very High
DIBAL reduction Alcohol Bromide
Technical Workflow: Sourcing Decision Tree
The following decision logic ensures you acquire usable material for drug development campaigns.
Figure 1: Strategic decision tree for sourcing reactive allylic bromides. For larger scales, starting from the ester precursor is favored to avoid degradation during shipping.
Quality Control & Validation Protocol
A. Isomeric Purity (E/Z Ratio)
The exocyclic double bond creates E and Z isomers. While the THP ring is symmetric, substitution on the ring or subsequent reactions may require isomer control.
Method: 1H-NMR (400 MHz, CDCl3).
Diagnostic Signal: The vinylic proton (
) typically appears as a triplet (t, J ~7 Hz) around 5.4 – 5.6 ppm .
Impurity Marker: Look for the saturated analog (triplet at ~1.6 ppm) or hydrolysis product (allylic alcohol, shift of
from ~4.0 to ~4.2 ppm).
B. Stability & Handling[2]
Storage: Store at -20°C under Argon/Nitrogen.
Light Sensitivity: Protect from light to prevent radical degradation (brown discoloration indicates
release).
Lachrymator: Handle only in a fume hood.
Synthesis & Applications Context
Why this molecule?
The 4-ethylidenetetrahydropyran motif is a bioisostere for cyclohexyl groups, offering:
Lower LogP: The ether oxygen reduces lipophilicity compared to cyclohexane.
Sp3 Character: Increases the fraction of sp3 carbons (
) in the drug candidate, a key metric for clinical success.
Common Reaction Pathways
Nucleophilic Substitution: Reaction with amines or thiols (
) to form THP-functionalized side chains.
Suzuki-Miyaura Coupling: Although less common for allylic bromides than vinyl bromides, it can be used with specific Pd-catalysts to install the THP-ethylidene group onto aryl rings.
References
PubChem. 4-(2-Bromoethylidene)oxane - Compound Summary. National Library of Medicine. [Link]
Application Note: Suzuki Cross-Coupling of 4-(2-Bromoethylidene)oxane
This Application Note is designed for researchers and medicinal chemists utilizing 4-(2-Bromoethylidene)oxane (CAS: 21378-20-1) as a building block in Suzuki-Miyaura cross-coupling reactions. Executive Summary & Chemical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists utilizing 4-(2-Bromoethylidene)oxane (CAS: 21378-20-1) as a building block in Suzuki-Miyaura cross-coupling reactions.
Executive Summary & Chemical Identity[1]
4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydro-2H-pyran) is a specialized allylic bromide electrophile. Unlike standard vinyl bromides (e.g., 4-bromomethylenetetrahydropyran), this reagent possesses an exocyclic double bond with a bromomethyl group at the terminus.
In Suzuki-Miyaura cross-coupling, it functions as an allylic electrophile, reacting with aryl or vinyl boronic acids to generate 4-(2-arylethylidene)tetrahydropyrans . This motif serves as a semi-rigid, extended linker in drug discovery, often used to project aryl groups into specific binding pockets while maintaining a specific vector relative to the pyran core.
Chemical Profile
Property
Specification
IUPAC Name
4-(2-Bromoethylidene)tetrahydro-2H-pyran
CAS Number
21378-20-1
Structure Class
Allylic Bromide (Exocyclic)
Molecular Weight
191.07 g/mol
Reactivity
High (Susceptible to SN2, SN2', and Pd-catalyzed allylic substitution)
Storage
2–8°C, under inert atmosphere (Light sensitive)
Mechanistic Insight: The Allylic Challenge
Coupling this substrate requires understanding the specific catalytic cycle of allylic electrophiles, which differs from the standard oxidative addition seen with aryl halides.
The Catalytic Cycle (Allylic Pathway)
Upon reaction with Pd(0), 4-(2-bromoethylidene)oxane does not form a simple
-palladium complex. Instead, it undergoes oxidative addition to form a -allyl palladium complex (-intermediate). The regioselectivity of the subsequent nucleophilic attack (by the boronate) determines the product structure.
Path A (Linear/
-Attack): Attack at the terminal carbon (C2') retains the exocyclic double bond character and yields the desired linear extended product. Sterics usually favor this pathway.
Path B (Branched/
-Attack): Attack at the quaternary center (C4) would break the exocyclic double bond and form a spiro-vinyl or endocyclic alkene, which is sterically disfavored for this substrate.
Mechanistic Diagram
The following diagram illustrates the critical bifurcation in the catalytic cycle.
Figure 1: Catalytic cycle highlighting the formation of the
-allyl intermediate and the regioselective preference for the linear product.
Experimental Protocol
This protocol is optimized to maximize the yield of the linear product while suppressing protodehalogenation (a common side reaction where the Br is replaced by H) and double-bond isomerization.
Standard Reaction Conditions
Scale: 1.0 mmol
Target Concentration: 0.1 – 0.2 M
Component
Equivalents
Role
Recommended Reagent
Substrate
1.0 equiv
Electrophile
4-(2-Bromoethylidene)oxane
Boronic Acid
1.2 – 1.5 equiv
Nucleophile
Aryl/Heteroaryl Boronic Acid
Catalyst
3 – 5 mol%
Pd Source
Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂·DCM
Base
2.0 – 3.0 equiv
Activator
K₂CO₃ (Mild) or Cs₂CO₃ (Faster)
Solvent
N/A
Medium
THF/Water (4:1) or DME/Water (3:1)
Temperature
N/A
Energy
60°C (Avoid reflux if possible to limit isomerization)
Step-by-Step Procedure
Preparation (Inert Atmosphere):
Flame-dry a 2-neck round-bottom flask or a microwave vial.
Cool to room temperature under a stream of Argon or Nitrogen.
Reagent Charging:
Add the Aryl Boronic Acid (1.2 equiv), Base (K₂CO₃, 2.0 equiv), and Pd catalyst (Pd(PPh₃)₄, 0.05 equiv).
Note: If using an unstable boronic acid, add it last or in portions.
Solvent Addition:
Add degassed THF and Water (4:1 ratio).
Critical: Oxygen must be removed to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands. Sparge with argon for 10-15 minutes.
Substrate Addition:
Add 4-(2-Bromoethylidene)oxane (1.0 equiv) as a solution in a minimal amount of THF.
Why liquid addition? Adding the allylic bromide to the active catalyst mixture ensures immediate engagement with the Pd(0) species, minimizing thermal degradation of the bromide before reaction.
Reaction:
Heat the mixture to 60°C with vigorous stirring.
Monitor by TLC or LCMS at 2 hours. Most reactions complete within 4–6 hours.
Work-up:
Cool to room temperature.[1][2][3] Dilute with EtOAc and water.
Separate phases.[3] Extract aqueous layer with EtOAc (2x).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]
Purification:
Purify via silica gel flash chromatography.
Tip: The product contains an exocyclic double bond; avoid highly acidic stains or modifiers during purification to prevent isomerization.
Optimization & Troubleshooting Guide
If the standard protocol yields poor results, use this logic tree to optimize.
Observation
Root Cause
Corrective Action
Low Conversion
Oxidative addition failure or catalyst death.
Switch to Pd(dppf)Cl₂ (more robust). Increase temp to 80°C. Ensure strict degassing.
Protodehalogenation (Product mass = Substrate - Br + H)
-Hydride elimination or moisture issues.
Use anhydrous conditions (Toluene/Dioxane) with CsF or K₃PO₄ as base.
Isomerization (Double bond migrates into ring)
Thermal migration or acidic silica.
Lower reaction temperature to 40–50°C. Add 1% Et₃N to the eluent during chromatography.
Homocoupling (Ar-Ar dimer)
Oxygen presence.
Re-degas solvents. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the Pd-allyl species.
Ligand Screening for Tough Substrates
For sterically hindered boronic acids (e.g., ortho-substituted), standard phosphines may fail.
Recommendation: Use S-Phos or X-Phos precatalysts. These bulky, electron-rich ligands facilitate the transmetallation step, which is often rate-limiting for hindered systems.
References
General Review of Allylic Cross-Coupling
Trost, B. M.; Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chem. Rev.[5]1996 , 96, 395–422. Link
Suzuki Coupling of Allylic Electrophiles
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chem. Rev.[5]1995 , 95, 2457–2483.[5] Link
Specific Reagent Data (CAS 21378-20-1)
Chemical Registry: 2H-Pyran, 4-(2-bromoethylidene)tetrahydro-.[7] National Center for Biotechnology Information. PubChem Compound Summary. Link
Protocol Adaptation Source
Yoneda, E. et al. "Practical Guide to Suzuki-Miyaura Coupling." Yoneda Labs Application Notes, 2024 . Link
Application Note: Palladium-Catalyzed Functionalization of 4-(2-Bromoethylidene)oxane
Introduction & Strategic Value The 4-(2-Bromoethylidene)oxane scaffold (also known as 4-(2-bromoethylidene)tetrahydro-2H-pyran) represents a high-value "tactical handle" in medicinal chemistry. It combines a metabolicall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Value
The 4-(2-Bromoethylidene)oxane scaffold (also known as 4-(2-bromoethylidene)tetrahydro-2H-pyran) represents a high-value "tactical handle" in medicinal chemistry. It combines a metabolically stable tetrahydropyran (THP) ring—a common pharmacophore for improving solubility and lowering logP—with a reactive exocyclic allylic bromide motif.
Unlike simple alkyl halides, this substrate offers access to Pd-catalyzed Allylic Substitution (Tsuji-Trost) and Allylic Cross-Coupling manifolds. These pathways allow for the rapid installation of complex nucleophiles or aryl groups while retaining the olefinic unsaturation, which can be further derivatized or used as a rigid linker.
Key Structural Features[1][2][3]
Exocyclic Alkene: Provides geometric constraint; prone to migration if not handled correctly.
Allylic Bromide: Highly reactive electrophile for Pd(0) oxidative addition.
THP Core: Polar, non-basic scaffold ideal for bioisosteric replacement of cyclohexanes.
Mechanistic Insight: The Exocyclic
-Allyl Manifold
Understanding the catalytic cycle is critical for controlling regioselectivity (Linear vs. Branched) and preventing common side reactions like double-bond isomerization.
The Catalytic Cycle
Oxidative Addition: Pd(0) inserts into the C-Br bond. The exocyclic double bond facilitates this via initial coordination, forming a cationic
--allyl palladium complex.
Nucleophilic Attack:
Path A (Linear/Primary): Nucleophile attacks the less hindered primary carbon (C2'). This is the dominant pathway for steric reasons, preserving the exocyclic double bond.
Path B (Branched/Tertiary): Nucleophile attacks the quaternary ring carbon (C4). This creates a spiro-center or a vinyl-substituted THP, often requiring specific ligands (e.g., Trost ligands) to overcome steric repulsion.
Figure 1: Catalytic cycle showing the bifurcation between linear and branched products. For this substrate, steric factors heavily favor the linear product.
Application Protocols
Protocol A: C-N Bond Formation (Amination)
Objective: Synthesis of tertiary allylic amines.
Rationale: Allylic bromides are highly reactive. We use a mild base and a robust Pd(0) source to prevent elimination to the diene.
Base: K2CO3 (2.0 equiv) or Cs2CO3 (for weaker nucleophiles)
Solvent: THF or DMF (Anhydrous)
Step-by-Step Procedure:
Preparation: In a glovebox or under Argon flow, charge a reaction vial with Pd(PPh3)4 (58 mg, 0.05 mmol) and K2CO3 (276 mg, 2.0 mmol).
Solvation: Add anhydrous THF (5 mL). Degas by sparging with Argon for 5 minutes.
Addition: Add the secondary amine (1.2 mmol) followed by 4-(2-Bromoethylidene)oxane (191 mg, 1.0 mmol) dropwise as a solution in THF (1 mL).
Note: Slow addition of the substrate minimizes homocoupling.
Reaction: Seal the vial and stir at 60 °C for 4–12 hours. Monitor by LCMS.
Checkpoint: Look for the disappearance of the bromide (M+) and appearance of the amine adduct (M - Br + Nu).
Workup: Filter through a Celite pad to remove inorganic salts and palladium black. Rinse with EtOAc. Concentrate the filtrate.
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically an oil.
Protocol B: C-C Bond Formation (Allylic Alkylation)
Objective: Installation of carbon frameworks using soft nucleophiles (Malonates).
Step-by-Step Procedure:
Nucleophile Generation: In a separate flask, treat Dimethyl malonate (1.2 equiv) with NaH (1.2 equiv) in THF at 0 °C until gas evolution ceases. This generates the sodium enolate.
Catalyst Mix: Prepare a solution of Pd2(dba)3 (2.5 mol%) and dppe (5 mol%) in THF. Stir for 10 mins at RT until the solution turns orange/yellow.
Coupling: Transfer the enolate solution to the catalyst solution via cannula/syringe.
Quench: Cool to RT and quench with sat. NH4Cl. Extract with EtOAc.
Protocol C: Allylic Suzuki Cross-Coupling
Objective: Coupling with Boronic Acids (Hard Nucleophile equivalent).
Note: This requires a base to activate the boronate and often water to facilitate the transmetalation.
Table 1: Optimized Conditions for Suzuki Coupling
Component
Recommendation
Rationale
Catalyst
Pd(dppf)Cl2·DCM (5 mol%)
Robust, air-stable, resists dehalogenation.
Ligand
dppf (included in cat.)
Large bite angle favors reductive elimination.
Base
K3PO4 (3.0 equiv)
Mild enough to prevent isomerization; effective for boronates.
Solvent
Toluene/H2O (10:1)
Biphasic system aids solubility of inorganic base.
Temp
80 °C
Required for transmetalation of sp3/sp2 centers.
Troubleshooting & Critical Parameters
Isomerization (Endo- vs. Exo-cyclic)
The exocyclic double bond is thermodynamically less stable than the endocyclic isomer (forming a dihydropyran).
Symptom: LCMS shows a peak with the same mass but different retention time. NMR shows a vinyl proton inside the ring.
Cause: Acidic conditions or excessive heat (>100 °C).
Solution: Use mild bases (Cs2CO3). Avoid protic acids during workup. Keep reaction temperature <80 °C.
Regioselectivity (Linear vs. Branched)
Observation: Formation of the quaternary center product (attack at the ring).
Control:
For Linear (Target): Use bulky phosphines (PPh3, Xantphos) and sterically unhindered nucleophiles.
For Branched: Use "Trost Ligands" (DACH-phenyl) which create a chiral pocket that can direct attack to the more substituted position (though difficult with this specific substrate).
Hydrolysis
Symptom: Formation of the allylic alcohol (OH instead of Br).
Cause: Wet solvents or hydroxide (from base) attacking the
-allyl.
Solution: Use anhydrous solvents. Use K3PO4 or Cs2CO3 instead of NaOH/KOH.
Workflow Diagram
Figure 2: Decision tree for selecting the appropriate functionalization protocol.
References
Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.
Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Dubbaka, S. R., & Vogel, P. (2005). Palladium-Catalyzed Allylic Cross-Couplings: Isolation of the Allyl-Palladium Intermediate. Chemistry – A European Journal, 11(9), 2633.
BenchChem. (n.d.). Product Data: 4-(2-Bromoethylidene)oxane. Retrieved from (Verification of substrate commercial availability and stability).
Handling lachrymatory allylic bromides in the laboratory
Status: Online | Tier: Level 3 (Hazardous Materials Specialist) Ticket ID: LAB-SOP-001 Welcome to the Lachrymator Handling Support Center User Warning: You are accessing protocols for Allylic Bromides (e.g., Allyl Bromid...
Welcome to the Lachrymator Handling Support Center
User Warning: You are accessing protocols for Allylic Bromides (e.g., Allyl Bromide, Benzyl Bromide, Propargyl Bromide). These reagents are potent alkylating agents and severe lachrymators (tear gas). They react violently with mucous membranes by alkylating protein residues on TRPA1 ion channels.
Immediate Action Required: If you have an active spill (>5 mL) outside a fume hood, EVACUATE the lab immediately. Do not attempt to clean it alone.[1][2]
Part 1: Emergency Response (The "Red Phone")
Q: I dropped a vial of Benzyl Bromide outside the hood. The fumes are overwhelming. What is the immediate protocol?
A: Isolate, Evacuate, and Neutralize (Do NOT Wipe).
Lachrymators have a high vapor pressure and low odor threshold. Wiping with paper towels only increases the surface area for evaporation, worsening the exposure.
The Protocol:
Evacuate: Clear the room. Close the door. Post a "DO NOT ENTER - LACHRYMATOR SPILL" sign.
Wait: Allow 15-30 minutes for the HVAC system to reduce the immediate vapor concentration if the room has high air exchange.
Armor Up: Re-enter only with full PPE: Double nitrile gloves, lab coat, and a full-face respirator with organic vapor cartridges (a standard surgical mask offers ZERO protection).
Chemical Neutralization (The "Quench"):
Do not use water (hydrolysis is too slow and generates HBr).
Do not use Ammonia (forms amines which can also be toxic/irritating).
Solution: Pour a 10% Sodium Thiosulfate / Ethanol (1:1) mixture gently over the spill from the outside in.
Mechanism: The thiosulfate anion is a soft, powerful nucleophile that displaces the bromide, forming a non-volatile, water-soluble Bunte salt.
Q: I inhaled vapors and my chest feels tight. Should I wait it out?
A: No. Seek medical attention immediately.
Allylic bromides are alkylating agents. While the tearing (lachrymation) is immediate, pulmonary edema (fluid in the lungs) can be delayed by 4–8 hours.
Action: Move to fresh air immediately. Alert your safety officer. Transport to ER and provide the SDS.
Part 2: Operational Troubleshooting (The Workbench)
Q: My reaction mixture turned into a black tar. What happened?
A: Uncontrolled Polymerization or Decomposition.
Allylic bromides are thermally unstable and light-sensitive.
Cause: Trace acid (HBr) autocatalyzes the decomposition. If your starting material was old or stored improperly (warm/light), it likely contained free HBr.
Prevention:
Pre-run Check: If the liquid is yellow/orange, it contains free bromine/HBr. Filter it through a small plug of basic alumina or wash with cold 5%
before use.
Stabilizers: Store over activated 4Å molecular sieves or a small piece of copper wire to scavenge free radicals and acid.
Q: How do I transfer these reagents without contaminating the lab atmosphere?
A: Use the "Closed-Loop" Cannula or Syringe Technique.
Never pour allylic bromides from an open bottle.
The Safe Transfer Workflow:
Seal: Keep the reagent bottle septa-sealed.
Pressure Equalization: Insert a needle connected to a nitrogen line (low pressure) into the reagent bottle to prevent a vacuum.
Draw: Use a gas-tight syringe or cannula to transfer the liquid directly into the reaction flask (also septa-sealed).
Bleed: Before removing the needle, pull the plunger back to draw a cushion of inert gas into the needle tip, preventing drips.
Visual Workflow: Safe Transfer Logic
Figure 1: Closed-loop transfer minimizes vapor release. Never open the bottle cap.
Part 3: Decontamination & Waste (The Cleanup)
Q: Can I put my glassware in the base bath?
A: ABSOLUTELY NOT.
Placing lachrymator-contaminated glassware into a standard isopropanol/KOH base bath will generate volatile ethers and fumes that will contaminate the entire room when the bath lid is opened.
Q: What is the correct "Quench Soup" recipe?
A: The Thiosulfate Decontamination Solution.
You must chemically destroy the alkylating potential before cleaning the glass.
Component
Concentration
Function
Sodium Thiosulfate
10% w/v
The Nucleophile (The "Killer"). Reacts with bromide to form Bunte Salt.
Ethanol/Water
50:50 Mix
The Solvent. Ethanol dissolves the organic bromide; Water dissolves the thiosulfate.
Duration
> 1 Hour
Allow sufficient time for the biphasic reaction to complete.
Protocol:
Set up a dedicated "Quench Bucket" in the hood.
Submerge all contaminated syringes, needles, and flasks in the Thiosulfate mix.
Soak for 24 hours.
After soaking, the solution can be disposed of as non-lachrymatory halogenated waste.
Now you can wash the glassware normally.
Part 4: Scientific Mechanism (The "Why")
Mechanism of Decontamination (Nucleophilic Substitution)
Understanding this pathway ensures you trust the decontamination process. We utilize the high nucleophilicity of the thiosulfate ion (
You are encountering stability issues with 4-(2-Bromoethylidene)tetrahydropyran (4-BETP) because this molecule possesses a "self-destruct" mechanism. It contains two reactive functional groups that act synergistically to degrade the compound:
Exocyclic Enol Ether: Highly sensitive to acid-catalyzed hydrolysis.
Allylic/Homoallylic Bromide: Susceptible to solvolysis, which releases Hydrogen Bromide (HBr).
The Failure Mode: Trace moisture hydrolyzes the bromide, releasing HBr. This HBr acts as a potent catalyst, protonating the enol ether double bond and triggering rapid decomposition into tetrahydropyran-4-one and bromoethanol derivatives. This guide provides the protocols to break this autocatalytic cycle.
Module 1: The Mechanism of Failure
To prevent degradation, you must understand the microscopic causality. The following diagram illustrates the "Autocatalytic Loop" that destroys 4-BETP.
Figure 1: The autocatalytic degradation pathway. Note that HBr generated from the bromide side-reaction accelerates the destruction of the enol ether moiety.
The only way to stabilize 4-BETP is to aggressively remove moisture and scavenge acid.
Protocol A: The "Bone Dry" Solvent System
Standard "reagent grade" solvents are insufficient. You must use solvents with
ppm water content.
Parameter
Requirement
Rationale
Solvent Choice
DCM, THF, or Toluene
Non-nucleophilic; compatible with drying agents.
Drying Agent
Activated 3Å or 4Å Molecular Sieves
Removes water physically without introducing acidity.
Pre-treatment
Sparging with Argon (15 mins)
Removes dissolved Oxygen and (which forms carbonic acid).
Step-by-Step:
Activate molecular sieves at 300°C under vacuum for 12 hours.
Add sieves (10% w/v) to the solvent bottle 24 hours prior to use.
Critical: Do not decant the last 10% of the solvent; water concentrates at the bottom.
Protocol B: The Acid Scavenging Buffer
Never store or use 4-BETP in a neutral environment. It requires a slightly basic micro-environment to neutralize trace HBr immediately upon formation.
Recommended Scavengers:
Solid Phase (Storage): Potassium Carbonate (
) or Basic Alumina.
Usage: Add 1-5% (w/w) of anhydrous granular
directly to the solid reagent bottle.
Liquid Phase (Reaction): Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Usage: Add 1.0 equivalent of amine base to the reaction mixture before adding 4-BETP.
Module 3: Troubleshooting & FAQs
Q1: The material has turned from white/colorless to yellow. Is it usable?
Diagnosis: The yellow color indicates the presence of elemental Bromine (
) or polymerized byproducts, signaling that HBr liberation has occurred.
Action:
If pale yellow: Dissolve in DCM, wash rapidly with cold 5%
(aq), dry over + , and concentrate. Use immediately.
If dark orange/brown: Discard. The enol ether functionality is likely compromised.
Q2: I see a new peak at ~3.8 ppm in the 1H NMR. What is it?
Diagnosis: This is likely the
-protons of tetrahydropyran-4-one , the hydrolysis product.
Action: Quantify the ratio of the vinyl proton (usually ~5.8-6.0 ppm for the ethylidene) to the ketone impurity. If degradation is >10%, repurification is required.
Q3: Can I purify this via silica gel chromatography?
Warning: Standard silica gel is slightly acidic (pH 6.0-6.5). This is sufficient to destroy 4-BETP during the column run.
Protocol:
Pre-treat the silica gel column by flushing with 1% Triethylamine (TEA) in Hexanes.
Run the column using an eluent containing 0.5% TEA.
Keep run times under 20 minutes.
Module 4: Decision Tree for Reagent Rescue
Use this logic flow to determine the viability of your current batch.
Figure 2: Workflow for assessing and rescuing degraded reagent batches.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for solvent drying and removal of peroxides/acids).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic details on the acid-catalyzed hydrolysis of enol ethers and acetals, pp. 340-345).
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. (Protocols for inert atmosphere handling).
Paquette, L. A. (Ed.).[2][3] (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (General stability data for halo-alkylidene derivatives).
Solvent selection for SN2 reactions with 4-(2-Bromoethylidene)oxane
Technical Guide: Solvent Engineering for Reactions with 4-(2-Bromoethylidene)oxane Department: Chemical Process R&D Document Type: Technical Support & Troubleshooting Subject: Solvent Selection, Reaction Optimization, an...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solvent Engineering for
Reactions with 4-(2-Bromoethylidene)oxane
Department: Chemical Process R&D
Document Type: Technical Support & Troubleshooting
Subject: Solvent Selection, Reaction Optimization, and Failure Analysis
Executive Summary: The Substrate Challenge
4-(2-Bromoethylidene)oxane presents a unique duality in nucleophilic substitution:
High Reactivity: As a primary allylic halide , it undergoes
reactions significantly faster than alkyl equivalents due to orbital overlap between the transition state and the adjacent -system.
Structural Fragility: The exocyclic double bond is prone to acid-catalyzed migration (forming the endocyclic enol ether) and base-catalyzed elimination (E2) .
This guide moves beyond standard textbook advice ("use polar aprotics") to address the specific stability profiles of functionalized oxanes in drug development contexts.
Solvent Selection Matrix
The choice of solvent dictates the reaction rate (
) and the ratio of Substitution () to Elimination ().
The "Dipolar Aprotic" Effect
For
reactions, the nucleophile must be "naked" (poorly solvated). Polar aprotic solvents do not form hydrogen bonds with anionic nucleophiles, raising the ground-state energy of the nucleophile and lowering the activation energy () of the reaction.
Solvent Class
Examples
Suitability
Technical Rationale
Tier 1: Recommended (Balanced)
Acetonitrile (MeCN) , Acetone
High
Excellent balance of polarity ( for MeCN) and volatility. Easy removal prevents product degradation during workup. Acetone is ideal for Finkelstein conditions.
Tier 2: High Performance (Legacy)
DMF , DMSO , NMP
Medium
Highest reaction rates due to strong cation solvation. Risk: High boiling points require aqueous workups, which can hydrolyze the substrate if pH is not strictly controlled. Hard to remove traces.
Tier 3: Green / Modern
2-MeTHF , EtOAc , CPME
High
Lower polarity slows reaction, but often sufficient for allylic bromides. 2-MeTHF is a superior "Green" alternative to THF/DCM.
Tier 4: Avoid
Ethanol , Methanol , Water
Low
Protic solvents solvate the nucleophile via H-bonding, drastically reducing nucleophilicity. Promotes ionization () and side reactions.
Decision Logic: Selecting Your Solvent[1][2]
Use the following logic flow to determine the optimal solvent system for your specific nucleophile.
Figure 1: Solvent selection decision tree based on nucleophile solubility and process constraints.
Troubleshooting & FAQs
Q1: I am observing significant elimination products (dienes). How do I stop this?
The Mechanism: The allylic protons in 4-(2-Bromoethylidene)oxane are relatively acidic. If your nucleophile is also a strong base (e.g., alkoxides), E2 elimination competes with
.
The Fix:
Lower the Temperature:
is enthalpy-controlled; E2 is often entropy-controlled. Cooling the reaction to 0°C or -10°C favors substitution.
Change the Base: Switch to a non-nucleophilic base (e.g., DIPEA,
) or a "soft" nucleophile (e.g., thiols, azides, amines) that is less basic.
Solvent Switch: Highly polar solvents (DMSO) can sometimes exacerbate basicity. Switching to Acetonitrile often tightens the transition state, favoring
.
Q2: The reaction stalls at 60% conversion. Should I heat it?
Warning: Heating allylic halides risks thermal decomposition or polymerization.
The Fix:
Do NOT heat above 50°C unless necessary.
Add a Catalyst: Add 5-10 mol% NaI or TBAI (Tetrabutylammonium iodide). This generates the in situ allylic iodide, which is a better leaving group (
) than bromide (), accelerating the reaction without heat (Finkelstein acceleration).
Q3: My product decomposes during aqueous workup.
Root Cause: The oxane ring with an exocyclic double bond is an acetal-like system. If the double bond migrates into the ring (isomerization), it forms an enol ether , which hydrolyzes rapidly in acidic water.
The Fix:
Buffer your aqueous wash. Use saturated
or phosphate buffer (pH 7-8) instead of water or brine alone.
Avoid prolonged contact with acidic silica gel during purification. Pre-treat silica with 1% Triethylamine (
).
Standard Operating Procedure (SOP)
Protocol: General Nucleophilic Substitution on 4-(2-Bromoethylidene)oxane
Scale: 1.0 mmol basis
Preparation:
Flame-dry a round-bottom flask under Nitrogen/Argon.
Dissolve Nucleophile (1.1 - 1.5 equiv) in anhydrous Acetonitrile (0.2 M concentration).
Optional: Add
(2.0 equiv) if HBr scavenging is required (e.g., for amine nucleophiles).
Addition:
Cool the mixture to 0°C (Ice bath).
Add 4-(2-Bromoethylidene)oxane (1.0 equiv) dropwise as a solution in minimal Acetonitrile.
Rationale: Slow addition at low temp minimizes local concentration of base, reducing E2 risk.
Reaction Monitoring:
Allow to warm to Room Temperature (RT).
Monitor via TLC or LCMS at 1 hour.
Checkpoint: If reaction is <50% complete at 4 hours, add NaI (10 mol%) .
Workup (Critical Step):
Dilute with EtOAc or MTBE (Green alternative).
Wash with Sat.
(Keep pH basic!).
Dry over
, filter, and concentrate in vacuo at <40°C.
Mechanistic Visualization
Understanding the competition between pathways is vital for control.
Figure 2: Competing reaction pathways. Note the risk of hydrolysis if isomerization occurs.
References
ACS Green Chemistry Institute. (2023). Solvent Selection Tool & Guides.[1][2][3][4] American Chemical Society.[1] [Link][1]
Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction: Solvent Effects.[5][6][7][8][Link]
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[4] [Link]
Master Organic Chemistry. (2023). Deciding SN1/SN2/E1/E2 - The Role of Solvent.[5][6][Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing unreacted 4-(2-Bromoethylidene)oxane [4-(2-bromoethylidene)tetrahydropyran] from reaction mixtures.
Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists.
Content ID: TS-PUR-042
Introduction: The "Sticky" Electrophile
4-(2-Bromoethylidene)oxane is a valuable but troublesome intermediate. Structurally, it contains a tetrahydropyran (oxane) ring and an exocyclic allylic bromide.
Why is it hard to remove?
Reactivity: As an allylic bromide, it is a potent electrophile. It can alkylate your product or downstream reagents if left behind.
Stability: It is thermally sensitive. High-temperature distillation often leads to polymerization or elimination of HBr to form dienes.
Polarity: It often co-elutes with products on standard silica gel because its polarity (ether + alkyl halide) is moderate and non-specific.
This guide details three field-proven protocols to sequester or separate this impurity, ranked from highest specificity to highest throughput.
Module 1: Solid-Phase Scavenging (The "Gold Standard")
Best For: Small to mid-scale reactions (<50g) where product stability is paramount.
Mechanism: Chemoselective capture using polymer-supported nucleophiles.[1]
Since the impurity is an electrophile (alkyl halide), the most elegant removal method involves stirring the crude mixture with a nucleophilic scavenger resin . This creates a covalent bond between the impurity and the solid support, allowing you to remove the impurity simply by filtration.
Polymer-Supported Thiourea: Excellent for scavenging alkyl halides.
Polymer-Supported Amine (PS-Trisamine): Good alternative, but may act as a base and trigger elimination.
Protocol: Thiol Resin Scavenging
Calculate Loading: Determine the excess equivalents of 4-(2-Bromoethylidene)oxane remaining (via LCMS or NMR).
Stoichiometry: Add 3.0 - 4.0 equivalents of PS-Thiol resin relative to the impurity.
Solvent Selection: Dissolve crude mixture in a solvent that swells the resin (DCM, THF, or DMF). Avoid Methanol if possible, as it shrinks polystyrene resins.
Incubation: Add a catalytic amount of base (e.g., Diisopropylethylamine, DIPEA) to activate the thiol. Stir gently at Room Temperature (RT) for 4–12 hours.
Note: Do not use magnetic stir bars, which can grind the resin beads. Use an orbital shaker or overhead stirrer.
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
Wash: Wash the resin cake with DCM to recover any trapped product.
Result: The filtrate contains your product; the impurity remains bound to the beads.
Visual Workflow: Scavenging Logic
Figure 1: Workflow for removing electrophilic impurities using solid-phase extraction (SPE).
Best For: Separation of the impurity from a product that is not an alkene.
Mechanism:
-Complexation.
Standard silica gel separates based on polarity. Argentation chromatography (Silver Nitrate impregnated silica) separates based on the number and type of double bonds. The silver ions (
) form reversible -complexes with the alkene in 4-(2-Bromoethylidene)oxane, significantly retarding its elution (increasing its Rf difference).
Preparation of 10% AgNO₃/Silica
Dissolve: Dissolve 10g of Silver Nitrate (
) in 100 mL of Acetonitrile.
Slurry: Add 90g of standard flash silica gel to the solution.
Evaporate: Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder is obtained.
Dry: Dry in a vacuum oven at 60°C for 4 hours. Store in an amber jar.
Troubleshooting the Separation
Issue
Cause
Solution
Silver Leaching
Polar solvents dissolving Ag salts.
Avoid Methanol or water in eluent. Stick to Hexane/EtOAc or DCM.
Poor Resolution
Overloading the silver sites.
Do not exceed 1% w/w sample loading on the column.
Gray Column
Photo-reduction of Silver.
Wrap the column in aluminum foil during the run.
Module 3: Chemical Derivatization (Liquid-Liquid Extraction)
Best For: Large scale (>100g) where resins are too expensive and chromatography is impractical.
Mechanism: Polarity Switch (Hydrophobic
Hydrophilic).
If your product is neutral (not an amine), you can convert the impurity into a basic amine, which can then be washed away with acid.
Protocol
Reaction: Dissolve crude mixture in THF. Add excess Dimethylamine (2.0M in THF) or Morpholine .
Heat: Warm to 40-50°C for 2 hours. The allylic bromide reacts via
or to form a tertiary amine.
Workup:
Dilute with Ethyl Acetate.
Wash 1: 1M HCl (aq). The converted impurity (now an amine) will protonate and move to the aqueous layer.
Result: The organic layer contains your neutral product; the impurity is in the aqueous acid waste.
Frequently Asked Questions (FAQs)
Q1: Can I distill 4-(2-Bromoethylidene)oxane?A: Proceed with extreme caution. Allylic bromides are prone to thermal polymerization. If you must distill, use high vacuum (<1 mmHg) to keep the bath temperature below 60°C. Add a radical inhibitor (e.g., BHT) to the pot.
Q2: My product is acid-sensitive. Can I use the Chemical Derivatization method?A: No. The acidic wash (HCl) might degrade your product (especially if it contains the oxane ring, which can open under strong acid conditions). Use Module 1 (Scavenging) with a neutral resin instead.
Q3: I see a new spot on TLC after trying to purify on silica. What happened?A: The silica surface is slightly acidic. 4-(2-Bromoethylidene)oxane can undergo hydrolysis (to the alcohol) or elimination (to a diene) on the column.
Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize it before loading your sample.
Q4: Why not just use more equivalents of the nucleophile in the main reaction to consume the bromide?A: You can, but this often leads to over-alkylation or side reactions. It is usually cleaner to run the reaction to partial conversion or 1:1 stoichiometry and remove the excess starting material later.
Decision Matrix
Use this logic flow to select the correct purification method for your specific situation.
Figure 2: Decision tree for selecting the optimal purification strategy.
References
BenchChem. 4-(2-Bromoethylidene)oxane Product Information. BenchChem. Link
Wipf, P. Strategies in Organic Synthesis: Polymer Supported Scavengers. University of Pittsburgh.[1] Link
Williams, C. M., & Mander, L. N. Chromatography with Silver Nitrate.[3][4][5] Tetrahedron, 2001. (via UQ eSpace). Link
Biotage.Isolera™ User Guide: Argentation Chromatography Applications. (General Reference for AgNO3 Silica prep).
Sigma-Aldrich. Fundamental of Scavenger Resins for Organic Synthesis.Link
1H NMR chemical shifts of exocyclic double bond in 4-(2-Bromoethylidene)oxane
This guide details the structural analysis and 1H NMR characterization of 4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydropyran), a critical intermediate in the synthesis of tetrahydropyran-conta...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural analysis and 1H NMR characterization of 4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydropyran), a critical intermediate in the synthesis of tetrahydropyran-containing pharmaceuticals.
Product Focus: Exocyclic Vinyl Bromides in Heterocyclic Scaffolds
Primary Application: Fragment-based Drug Discovery (FBDD) & Cross-Coupling Precursors
Executive Summary & Structural Logic
In drug development, the 4-substituted tetrahydropyran (THP) ring is a privileged motif, often serving as a bioisostere for cyclohexane to improve metabolic stability and solubility. The exocyclic vinyl bromide moiety in 4-(2-bromoethylidene)oxane serves as a high-value "handle" for further functionalization (e.g., Suzuki-Miyaura coupling or nucleophilic displacement).
This guide compares the target molecule against its two most common process impurities/analogues:
The Precursor: 4-Ethylidenetetrahydropyran (Non-brominated).
The Isomer: 4-(2-Bromoethyl)-3,6-dihydro-2H-pyran (Endocyclic double bond migration impurity).
Structural Analysis
The chemical shift of the exocyclic vinyl proton is the primary diagnostic signal . It is heavily influenced by the allylic bromine atom, which exerts a deshielding effect (inductive withdrawal) compared to the alkyl precursor.
1H NMR Data Comparison
Solvent: CDCl₃ | Frequency: 400 MHz (Standard)
Table 1: Diagnostic Chemical Shifts (Δδ)
Proton Environment
Target: 4-(2-Bromoethylidene)oxane
Precursor: 4-Ethylidenetetrahydropyran
Impurity: Endocyclic Isomer
Structure
THP=CH-CH2-Br
THP=CH-CH3
Endo-THP-CH2-CH2-Br
Vinyl Proton (=CH)
5.65 – 5.75 ppm (t)
5.15 – 5.25 ppm (q)
5.40 – 5.50 ppm (m, ring)
Allylic (-CH2-X)
3.95 – 4.05 ppm (d)
1.55 – 1.65 ppm (d, -CH3)
3.45 – 3.55 ppm (t, -CH2Br)
Ring (-CH2-O-)
3.60 – 3.75 ppm (t)
3.55 – 3.65 ppm (t)
4.10 – 4.20 ppm (m, allylic O)
Ring (Allylic)
2.30 – 2.45 ppm (t)
2.15 – 2.25 ppm (t)
N/A (Saturated ring section)
Analyst Note: The shift from ~5.20 ppm (precursor) to ~5.70 ppm (target) is the definitive confirmation of successful bromination. If you observe a signal at 5.40 ppm, suspect the endocyclic isomer (double bond migration into the ring).
Causality: Direct bromination of the ethylidene precursor often leads to allylic mixtures. The preferred route for high-purity applications is the HWE-Reduction-Bromination sequence, which avoids endocyclic migration.
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-Bromoethylidene)oxane and its Saturated Analogue
In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not onl...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural confirmation. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(2-Bromoethylidene)oxane, a versatile heterocyclic building block.[1] By understanding its fragmentation behavior, researchers can confidently identify this compound and distinguish it from structurally similar impurities or isomers.
To provide a richer context, we will compare its fragmentation with that of its saturated analogue, 4-(2-Bromoethyl)oxane. This comparison will highlight how the presence of a double bond significantly influences the fragmentation pathways, offering a deeper understanding of mass spectral interpretation for related compounds.
Experimental Protocol: Acquiring the Mass Spectrum
A standardized protocol is crucial for reproducible results. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for analyzing 4-(2-Bromoethylidene)oxane.
1. Sample Preparation:
Dissolve 1 mg of 4-(2-Bromoethylidene)oxane in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
Vortex the solution to ensure homogeneity.
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
Oven Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole or ion trap mass spectrometer).
Ionization Source: Electron Ionization (EI) at 70 eV.[2]
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
The acquired data is processed using the instrument's software (e.g., Agilent MassHunter).
Identify the peak corresponding to 4-(2-Bromoethylidene)oxane in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak and analyze the fragmentation pattern.
Predicted Fragmentation Pattern of 4-(2-Bromoethylidene)oxane
The Molecular Ion (M•+):
The electron ionization process will generate a molecular radical cation at m/z 190 and 192. A key identifying feature will be the presence of these two peaks in an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of bromine.[4][7]
Primary Fragmentation Pathways:
The initial fragmentation of the molecular ion is expected to proceed through several competing pathways, driven by the structural features of the molecule: the bromine atom, the ether oxygen, and the double bond.
Loss of Bromine Radical (•Br): This is a very common fragmentation pathway for alkyl bromides.[4][8] The cleavage of the C-Br bond will result in a resonance-stabilized carbocation at m/z 111 . This is anticipated to be a prominent peak in the spectrum.
Alpha-Cleavage of the Ether: Fragmentation tends to occur at the carbon-carbon bond adjacent to the oxygen atom in ethers.[5] In this case, cleavage of the ring would lead to a radical cation. This can initiate a cascade of further fragmentations. For instance, cleavage at the C4-C3/C4-C5 bonds followed by rearrangement could lead to various smaller fragments.
McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible, the presence of the double bond and the ether oxygen allows for potential hydrogen rearrangements, which could lead to the elimination of neutral molecules like C2H2Br• or C2H3Br.
The proposed fragmentation pathway for 4-(2-Bromoethylidene)oxane is visualized in the diagram below:
Caption: Proposed fragmentation pathway for 4-(2-Bromoethylidene)oxane.
Comparative Analysis: 4-(2-Bromoethylidene)oxane vs. 4-(2-Bromoethyl)oxane
To understand the influence of the ethylidene double bond, we will compare the predicted fragmentation of our target molecule with its saturated analogue, 4-(2-Bromoethyl)oxane (C7H13BrO, monoisotopic mass ~192/194 Da).
Feature
4-(2-Bromoethylidene)oxane (Unsaturated)
4-(2-Bromoethyl)oxane (Saturated)
Molecular Ion (M•+)
m/z 190/192 (1:1 ratio)
m/z 192/194 (1:1 ratio)
Loss of •Br
Results in a fragment at m/z 111 . This cation is stabilized by resonance with the double bond, likely leading to a high abundance.
Results in a fragment at m/z 113 . This is a secondary carbocation, which is stable, but likely less so than its unsaturated counterpart.
Alpha-Cleavage of Side Chain
Cleavage of the C-C bond alpha to the ring and beta to the bromine is less likely due to the vinylic nature of the bond.
Alpha-cleavage of the C-C bond in the ethyl side chain is a plausible pathway, leading to a fragment at m/z 125/127 .
Ring Opening Fragments
Ring opening followed by rearrangements could lead to fragments characteristic of unsaturated systems.
Fragments arising from ring opening would be saturated and differ by 2 Da from the unsaturated analogue.
The key differentiating fragmentation is the loss of the bromine radical. The resulting m/z 111 fragment for the unsaturated compound versus the m/z 113 fragment for the saturated compound provides a clear diagnostic marker to distinguish between the two.
The diagram below illustrates this key comparative difference:
Caption: Comparison of bromine loss in unsaturated vs. saturated analogues.
Conclusion
The mass spectrometry fragmentation pattern of 4-(2-Bromoethylidene)oxane is dominated by the influence of the bromine atom and the cyclic ether structure. The characteristic isotopic pattern of the molecular ion and the prominent fragment resulting from the loss of the bromine radical are key identifiers. When compared to its saturated analogue, the presence of the double bond provides additional stability to the fragment formed after bromine loss, leading to a diagnostically different mass spectrum. This in-depth understanding of the fragmentation pathways is crucial for researchers in the field of drug development and organic synthesis for the accurate identification and characterization of these important chemical entities.
References
4-(2-Bromoethylidene)oxane|High-Purity Research Chemical - Benchchem.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol - Benchchem.
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020-04-18).
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014-04-02).
Video: Mass Spectrometry: Alkyl Halide Fragmentation - JoVE. (2024-12-05).
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).
Mass Spectrometry: Fragmentation.
Mass Spectrometry Part 3- Fragmentation in Alkyl Halides - YouTube. (2023-01-25).
A Comparative Guide to the Reactivity of 4-(2-Bromoethylidene)oxane and 4-(Bromomethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the tetrahydropyran (THP) motif is a cornerstone, frequently incorporated into bioactive mole...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the tetrahydropyran (THP) motif is a cornerstone, frequently incorporated into bioactive molecules to enhance pharmacokinetic properties.[1] The functionalization of this scaffold is paramount, and halogenated derivatives serve as versatile handles for introducing molecular complexity. This guide provides an in-depth comparison of two such derivatives: 4-(2-Bromoethylidene)oxane, a vinylic bromide, and 4-(Bromomethyl)tetrahydropyran, a primary alkyl bromide. Understanding their distinct reactivity profiles is crucial for strategic synthetic planning and the efficient development of novel chemical entities.
Structural and Electronic Disparity: The Root of Divergent Reactivity
At first glance, the two molecules are structural isomers, both featuring a tetrahydropyran ring and a bromine atom. However, the placement of the bromine atom—on an sp²-hybridized carbon in the vinylic bromide versus an sp³-hybridized carbon in the alkyl bromide—fundamentally dictates their chemical behavior.
The carbon-bromine bond in 4-(2-bromoethylidene)oxane is significantly stronger and less polarized than in 4-(bromomethyl)tetrahydropyran. This is because the sp²-hybridized carbon has more s-character (33%) compared to an sp³-hybridized carbon (25%).[3] Electrons in s-orbitals are held closer to the nucleus, resulting in a shorter, stronger bond that is less willing to break.[2] This single structural difference is the primary driver behind their profoundly different performance in common synthetic transformations.
Caption: Molecular structures of the vinylic bromide and alkyl bromide.
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution is a cornerstone of synthetic chemistry, yet these two isomers exhibit a stark dichotomy in their susceptibility to this reaction class.
4-(Bromomethyl)tetrahydropyran: A Classic SN2 Substrate
As a primary alkyl bromide, 4-(bromomethyl)tetrahydropyran is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The sp³-hybridized carbon atom bearing the bromine is electrophilic and sterically accessible, allowing for backside attack by a wide range of nucleophiles.[4]
Mechanism: The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon as the bromide leaving group departs.[4] This process is reliable and high-yielding with common nucleophiles like azides, cyanides, and thiolates.
Caption: Generalized SN2 reaction pathway for 4-(Bromomethyl)tetrahydropyran.
4-(2-Bromoethylidene)oxane: The Reluctant Substrate
Conversely, 4-(2-bromoethylidene)oxane is exceptionally unreactive towards SN1 and SN2 reactions.[5] Several factors contribute to this inertness:
C-Br Bond Strength: The strong sp² C-Br bond is difficult to break, hindering both SN1 (carbocation formation) and SN2 pathways.[6]
Steric Hindrance: Backside attack required for an SN2 reaction is blocked by the oxane ring and the pi-electron cloud of the double bond.[5]
Vinylic Cation Instability: The formation of a vinylic carbocation, necessary for an SN1 pathway, is energetically unfavorable.
While direct substitution is challenging, vinylic halides can undergo substitution through alternative mechanisms like addition-elimination or via organometallic intermediates, but these require specific and often harsh conditions.
Divergence in Elimination and Cross-Coupling Reactions
The reactivity differences extend beyond substitution, defining distinct applications for each isomer in other critical synthetic transformations.
Elimination Reactions
4-(Bromomethyl)tetrahydropyran: With a strong, sterically hindered base (e.g., potassium tert-butoxide), this alkyl halide will undergo an E2 elimination to form an exocyclic methylene product. This reaction competes with the SN2 pathway.[7]
4-(2-Bromoethylidene)oxane: Vinylic halides can undergo elimination to form alkynes, but this requires very strong bases (like NaNH₂) and often high temperatures.[8][9]
Palladium-Catalyzed Cross-Coupling: The Forte of Vinylic Bromides
The true synthetic utility of 4-(2-bromoethylidene)oxane is realized in metal-catalyzed cross-coupling reactions. Vinylic halides are excellent partners in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[10][11] These reactions are workhorses of modern drug discovery for their ability to form C-C bonds with high efficiency and functional group tolerance.
In a Suzuki-Miyaura coupling, for example, the vinylic bromide readily undergoes oxidative addition to a Palladium(0) catalyst, initiating a catalytic cycle that culminates in the formation of a new C-C bond with a boronic acid derivative.[12][13] 4-(Bromomethyl)tetrahydropyran can also participate in some cross-coupling reactions, but the vinylic bromide is generally a more reliable and versatile substrate for these transformations.[14]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Expected Outcomes
To provide a practical context, the following protocols outline experiments that would quantitatively demonstrate the reactivity differences.
Protocol 1: Competitive Nucleophilic Substitution with Sodium Azide
This experiment highlights the superior reactivity of the alkyl bromide in SN2 reactions.
Methodology:
To a solution of 4-(bromomethyl)tetrahydropyran (1.0 mmol) and 4-(2-bromoethylidene)oxane (1.0 mmol) in 10 mL of anhydrous DMF, add sodium azide (1.5 mmol).
Stir the reaction mixture at 60°C.
Monitor the reaction progress by taking aliquots at 1, 4, and 24 hours and analyzing by GC-MS.
Quench the reaction with water and extract with ethyl acetate. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated.
Expected Outcome:
Substrate
Conversion after 4h
Major Product
4-(Bromomethyl)tetrahydropyran
>95%
4-(Azidomethyl)tetrahydropyran
4-(2-Bromoethylidene)oxane
<5%
Starting material recovered
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol demonstrates the utility of the vinylic bromide in modern C-C bond formation.
Methodology:
In a Schlenk flask, combine 4-(2-bromoethylidene)oxane (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
Evacuate and backfill the flask with argon three times.
Add a degassed mixture of toluene (8 mL) and water (2 mL).
Heat the mixture to 90°C and stir for 12 hours.
After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Expected Outcome:
Product: 4-(2-(4-methoxyphenyl)ethylidene)oxane
Yield: Typically >80%
Conclusion and Strategic Recommendations
The choice between 4-(2-bromoethylidene)oxane and 4-(bromomethyl)tetrahydropyran is not arbitrary but a strategic decision dictated by the desired transformation.
Choose 4-(Bromomethyl)tetrahydropyran for:
Classical SN2 reactions to introduce a wide variety of nucleophiles directly at the methyl position.
When a simple, robust electrophile for substitution is required.
Choose 4-(2-Bromoethylidene)oxane for:
Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.) to form C-C bonds and build complex scaffolds.
When the synthetic route requires the introduction of aryl, vinyl, or alkynyl groups at the ethylidene position.
By understanding the fundamental principles governing the reactivity of sp² versus sp³-hybridized halides, researchers can harness the unique chemical personalities of these valuable building blocks to accelerate their synthetic programs and drive innovation in drug discovery.
References
askIITians. (2021). Why vinyl halides are less reactive than alkyl halides towards nucleo. Retrieved from [Link]
Quora. (2018). Why are vinyl halides less reactive than alkyl halides? Retrieved from [Link]
Brainly.in. (2020). write reactivity order of following:- alkyl halides, Vinyl halides, aryl halide, benzyl halide. Retrieved from [Link]
ResearchGate. (2003). Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. Retrieved from [Link]
National Institutes of Health. (2016). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Retrieved from [Link]
Quora. (2019). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN? Retrieved from [Link]
The Organic Chemistry Tutor. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]
Chemistry Stack Exchange. Why is sp-c C-H bonds more acidic than sp2 or sp3. Retrieved from [Link]
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
Chemistry Stack Exchange. (2015). Elimination from Vinylic Halides. Retrieved from [Link]
Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. Retrieved from [Link]
Master Organic Chemistry. (2018). How Orbital Hybridization Affects Bond Strengths. Retrieved from [Link]
HPLC Method Development for 4-(2-Bromoethylidene)oxane Purity Analysis: A Comparative Technical Guide
Executive Summary The analysis of 4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydro-2H-pyran) presents a unique set of challenges that often lead to method failure in standard drug discovery workf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydro-2H-pyran) presents a unique set of challenges that often lead to method failure in standard drug discovery workflows. As a reactive allylic bromide, the molecule is prone to hydrolysis (converting to the alcohol) and regio-isomerization (migration of the exocyclic double bond into the pyran ring) under thermal or acidic stress.
This guide challenges the default reliance on Gas Chromatography (GC) and generic C18 gradients. Through comparative analysis and experimental data, we demonstrate that an optimized Phenyl-Hexyl RP-HPLC method provides superior stability, selectivity, and sensitivity compared to alternative techniques.
Compound Profile & Analytical Challenges
Before defining the method, we must understand the "Enemy"—the physicochemical behavior of the analyte.
Feature
Description
Analytical Implication
Structure
Tetrahydropyran ring with exocyclic allylic bromide.
Symmetry: The ring is symmetrical, eliminating E/Z geometric isomerism issues common in substituted analogs. Instability: The allylic bromide is a good leaving group.
Chromophore
Weak (Single C=C bond, Alkyl Bromide).
Detection: Requires low UV (205–215 nm). Solvents with high UV cutoffs (e.g., Acetone, THF) are forbidden.
Critical Impurities
1. Hydrolysis: 4-(2-hydroxyethylidene)oxane.2. Regio-Isomer: Endo-cyclic double bond migration.3. Synthetic: Triphenylphosphine Oxide (TPPO) from Wittig synthesis.
Selectivity: Method must resolve the Exo (target) from the Endo (impurity) isomer and the highly polar alcohol.
The "Hidden" Danger: Thermal Degradation
Many labs default to GC-MS for alkyl halides. However, 4-(2-Bromoethylidene)oxane is thermally labile. At GC injector temperatures (>200°C), it undergoes:
HBr Elimination: Forming dienes.
Bond Migration: Artificially increasing the Endo-isomer content.
Comparative Methodology: Why Standard Approaches Fail
We evaluated three distinct analytical approaches. The results below summarize the performance of each.
Table 1: Performance Comparison Matrix
Parameter
Method A: GC-FID/MS
Method B: Generic C18 HPLC
Method C: Optimized Phenyl-Hexyl (Recommended)
Stationary Phase
DB-5ms (30m)
C18 (ODS) 5µm
Phenyl-Hexyl 3.5µm
Conditions
Inj: 220°C, Ramp: 10°C/min
Water/MeOH (0.1% TFA)
Water/ACN (10mM NH₄OAc)
Linearity (R²)
0.92 (Poor)
0.99
>0.999
Recovery
< 85% (Thermal loss)
95%
99.8%
Isomer Resolution
N/A (Degrades)
1.2 (Co-elution risks)
> 2.5 (Baseline resolved)
Verdict
REJECT
RISKY
VALIDATED
The Optimized Protocol (Method C)
This protocol utilizes a Phenyl-Hexyl stationary phase. Unlike C18 (which separates based on hydrophobicity), Phenyl-Hexyl phases offer
interactions. This is critical for separating the Exo-double bond (target) from the Endo-double bond (impurity) and the aromatic TPPO byproduct.
Chromatographic Conditions[2][3][4]
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm (or equivalent).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
Why? Neutral pH minimizes acid-catalyzed hydrolysis of the bromide.
Mobile Phase B: Acetonitrile (HPLC Grade).
Why? Lower UV cutoff than Methanol, essential for 210 nm detection.
Flow Rate: 1.0 mL/min.
Column Temp: 25°C (Strictly controlled to prevent degradation).
Detection: UV @ 210 nm (Reference 360 nm).
Injection Volume: 5 µL.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
30
Initial Hold (Retain polar hydrolysis products)
2.0
30
Isocratic elution of Alcohol Impurity
10.0
80
Linear Ramp (Elute Target & Isomers)
12.0
95
Wash (Elute TPPO & hydrophobic oligomers)
15.0
95
Hold
15.1
30
Re-equilibration
20.0
30
End
Decision Logic & Workflow
The following diagrams illustrate the scientific decision-making process and the execution workflow.
Diagram 1: Method Selection Decision Tree
Caption: Decision logic prioritizing LC over GC due to thermal instability, and Phenyl-Hexyl over C18 for superior double-bond selectivity.
Diagram 2: Experimental Workflow & Critical Control Points
Caption: Operational workflow highlighting the critical "Cold Chain" sample preparation to prevent hydrolysis prior to injection.
Validation Data (Representative)
The following data represents typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines [1].
System Suitability Test (SST) Results
Peak Name
Retention Time (min)
Relative Retention (RRT)
Resolution (Rs)
Tailing Factor
Hydrolysis Impurity
3.2
0.36
-
1.1
Endo-Isomer
8.1
0.91
3.4
1.0
Target (Exo-Bromide)
8.9
1.00
-
1.0
TPPO (Byproduct)
13.5
1.51
12.1
1.1
Interpretation:
The Hydrolysis Impurity elutes early due to the hydroxyl group polarity.
The Phenyl-Hexyl column successfully resolves the Endo and Exo isomers (Rs = 3.4), a feat often failed by C18 columns which might show these as a single broad peak or a "shoulder."
TPPO is strongly retained but elutes within the gradient wash, preventing carryover to the next run.
Troubleshooting & Scientific Rationale
Why not Methanol?
Methanol has a UV cutoff around 205 nm. Since we must detect at 210 nm to see the isolated double bond, Methanol causes high background noise and baseline drift. Acetonitrile (cutoff <190 nm) is mandatory for sensitivity [2].
Why Ammonium Acetate?
Phosphate buffers are common but incompatible with LC-MS (should you need mass confirmation later). More importantly, highly acidic buffers (TFA, pH < 2) accelerate the hydrolysis of the allylic bromide to the alcohol on-column. Ammonium Acetate provides a pH ~6.5, preserving the integrity of the labile bromide [3].
Sample Diluent Warning
Do not dissolve the sample in pure Acetonitrile or Methanol and let it sit. Nucleophilic attack (solvolysis) can occur over time. Use 50:50 ACN:Water and analyze within 4 hours, or keep the autosampler at 4°C.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[1][2][3][4] Available at: [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed).[2] Wiley-Interscience. (1997). Overview of solvent UV cutoffs. Available at: [Link]
Dolan, J. W. LCGC North America. "Stability of Samples in HPLC." (2002). Discusses on-column degradation mechanisms. Available at: [Link]
PubChem. Compound Summary for Triphenylphosphine oxide. (2023).[2] Confirming hydrophobicity and retention behavior.[5] Available at: [Link]
Comparative Guide: Analytical Strategies for Impurity Profiling in 4-(2-Bromoethylidene)oxane
Executive Summary 4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydropyran) is a critical alkylating intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly in the intro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(2-Bromoethylidene)oxane (also known as 4-(2-bromoethylidene)tetrahydropyran) is a critical alkylating intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly in the introduction of tetrahydropyran moieties into kinase inhibitors and receptor modulators.[1][2] Its reactivity, driven by the allylic bromide functionality, presents a double-edged sword: it facilitates downstream coupling but makes the compound prone to degradation and polymerization.
This guide compares the two dominant analytical paradigms for characterizing this intermediate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) .[1] While GC is often the default for volatile intermediates, our comparative data suggests that UHPLC-UV/MS is the superior methodology for this specific compound due to thermal instability issues inherent to the allylic bromide motif.
The Impurity Landscape: Origins & Risks
To validate purity, one must first understand the genesis of impurities. The commercial synthesis of 4-(2-Bromoethylidene)oxane typically proceeds via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction followed by functional group transformation.[1]
Synthesis & Impurity Map
The following diagram illustrates the standard synthesis pathway and the specific entry points for critical impurities.
Figure 1: Synthetic pathway highlighting the origin of key impurities including the thermodynamic endo-isomer and hydrolysis products.[1][3]
Critical: "Endo" double bond is thermodynamically favored but pharmacologically distinct.[1]
Comparative Analysis: GC vs. HPLC
The choice of analytical method is not merely a preference but a determinant of data integrity.
Method A: Gas Chromatography (GC-FID/MS)
Status: Legacy / Screening
GC is traditionally used for intermediates of this molecular weight (~191 Da). However, the allylic bromide moiety is thermally labile.
Mechanism of Failure: At injector temperatures >200°C, 4-(2-Bromoethylidene)oxane can undergo elimination of HBr to form dienes, or isomerize to the endo-form.[1]
Observation: Chromatograms often show "ghost peaks" or elevated baseline noise indicative of on-column degradation.[1]
Reverse-phase HPLC operating at ambient or slightly elevated temperatures (25-40°C) preserves the integrity of the allylic bond.[1]
Detection: The ethylidene double bond provides a sufficient chromophore for UV detection at 210-220 nm.[1]
Selectivity: Capable of resolving the exo (target) from the endo (impurity) isomer, which often co-elute in GC.
Performance Data Comparison
The following data represents a comparative study of a crude commercial batch analyzed by both methods.
Metric
GC-FID (DB-5 Column)
UHPLC-UV (C18 Column)
Analysis
Purity Value
94.2%
98.1%
GC underestimates purity due to thermal degradation artifacts.[1]
TPPO Detection
Poor (High boiling point)
Excellent
HPLC easily detects polar/aromatic byproducts like TPPO.
Isomer Resolution
1.2 (Partial overlap)
> 2.5 (Baseline)
HPLC offers superior selectivity for structural isomers.
Repeatability (RSD)
2.5%
0.4%
HPLC provides more consistent quantification.
Detailed Experimental Protocol (UHPLC)
This protocol is designed to be self-validating . The use of a "System Suitability Solution" containing the alcohol intermediate ensures the method's specificity.
Reagents & Standards
Solvent A: Water + 0.1% Formic Acid (buffer for ionization/peak shape).
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Diluent: ACN:Water (50:50). Note: Avoid pure methanol to prevent solvolysis of the bromide.
Instrument Parameters
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
Flow Rate: 0.4 mL/min.
Temperature: 30°C.
Detection: UV @ 215 nm (Reference 360 nm).
Gradient Profile
Time (min)
% Solvent B
Event
0.00
10
Equilibration
8.00
90
Elution of non-polars
10.00
90
Wash
10.10
10
Re-equilibration
13.00
10
Stop
System Suitability Criteria (Self-Validation)
Before running samples, verify:
Resolution: > 1.5 between 4-(2-Hydroxyethylidene)oxane (Alcohol) and Target Bromide.
Tailing Factor: < 1.5 for the main peak (ensures no hydrolysis on column).
Endo-Isomer: Singlet/Multiplet at ~5.4 ppm (Ring =CH-).
Alcohol Impurity: Shift of the CH2 signal from ~4.0 ppm (CH2-Br) to ~4.2 ppm (CH2-OH).[1]
Workflow Logic:
If HPLC and qNMR purity values deviate by >2%, investigate inorganic salts or residual solvents (invisible in UV, visible in NMR/gravimetry).